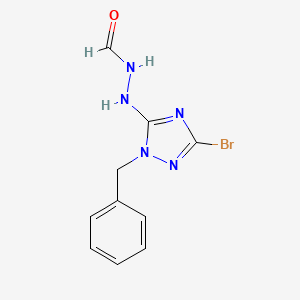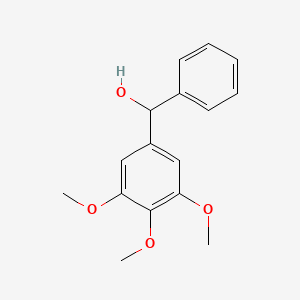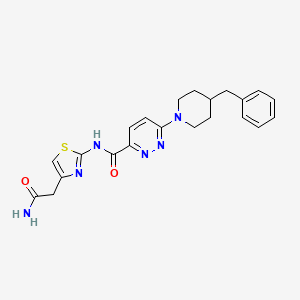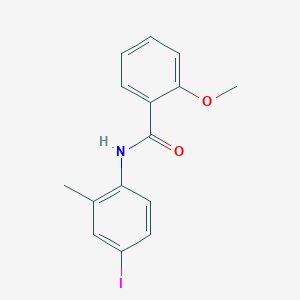
4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that is presumed to have potential biological activities due to its structural features. Heterocyclic compounds containing the oxadiazole ring are known for their diverse pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step processes that typically result in the formation of the desired oxadiazole ring. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides was achieved through the reduction of corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide using sodium borohydride in absolute ethanol . This method could potentially be adapted for the synthesis of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide by altering the substituents on the oxadiazole ring and the amide moiety.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using a combination of spectroscopic and X-ray crystallographic techniques. For example, the structural characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was performed using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational wavenumbers, and chemical shifts, which are essential for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds like 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be inferred from studies on similar structures. The presence of the oxadiazole ring and the amide linkage suggests that the compound could participate in various chemical reactions, including nucleophilic substitution and potential interactions with biological targets. The specific reactivity patterns would depend on the electronic and steric properties of the substituents attached to the core heterocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . These properties are indicative of the compound's reactivity, stability, and potential applications in materials science. The physical properties, such as solubility and melting point, would also be influenced by the molecular structure and can be estimated based on the known properties of similar compounds.
Wissenschaftliche Forschungsanwendungen
Novel RET Kinase Inhibitors for Cancer Therapy
Research has focused on the development of novel RET kinase inhibitors for cancer therapy. Compounds containing the 1,2,4-oxadiazole ring, similar in structure to the compound , have shown potential as lead compounds for further investigation due to their ability to inhibit RET kinase activity both at the molecular and cellular levels, indicating their promise for treating cancers driven by RET mutations (Han et al., 2016).
Organic Electronics and OLED Materials
The synthesis and evaluation of materials containing the 1,3,4-oxadiazole ring for organic electronics, specifically for OLEDs, highlight their significance. These materials, such as bis(1,3,4-oxadiazole) systems, have been used as hole-blocking materials in LEDs to improve device efficiency. The studies demonstrate that these compounds can significantly enhance the performance of OLEDs, making them valuable for future developments in electronic and photonic devices (Wang et al., 2001).
Antimicrobial and Antitubercular Activities
Synthesis and screening of new derivatives containing the oxadiazole ring have revealed compounds with promising antimicrobial and antitubercular activities. These findings suggest the potential for developing new therapeutic agents against resistant strains of bacteria and tuberculosis, offering a pathway for new drug discovery and development efforts (Nayak et al., 2016).
Antioxidant and DNA Protection
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for their antioxidant activity, with some showing excellent protection against DNA damage. This underscores the potential of these compounds in developing therapeutic agents aimed at mitigating oxidative stress and protecting against DNA damage (Bondock et al., 2016).
Eigenschaften
IUPAC Name |
4-butoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-15-6-4-13(5-7-15)16(23)20-18-22-21-17(25-18)14-8-10-19-11-9-14/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJGXCQTDWQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)
![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
